molecular formula C14H15N7O4 B5907794 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime

4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime

Cat. No. B5907794
M. Wt: 345.31 g/mol
InChI Key: LNLWVMUKDKIWLS-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime, commonly known as NBT, is a potent inhibitor of various enzymes, including nitric oxide synthase (NOS) and xanthine oxidase (XO). NBT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.

Mechanism of Action

NBT inhibits the activity of 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime and XO by binding to their active sites and blocking the production of NO and ROS, respectively. 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime is an enzyme that catalyzes the production of NO, which is involved in various physiological processes, including vasodilation, neurotransmission, and immune response. XO is an enzyme that catalyzes the production of ROS, which are involved in various pathological processes, including inflammation and oxidative stress.
Biochemical and Physiological Effects:
NBT has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. NBT inhibits the production of NO and ROS, which contribute to inflammation and oxidative stress. NBT also inhibits the growth and proliferation of cancer cells by blocking the activity of 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime.

Advantages and Limitations for Lab Experiments

One of the advantages of using NBT in lab experiments is its potent inhibitory activity against 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime and XO, which makes it a useful tool for studying the role of these enzymes in various physiological and pathological processes. However, one of the limitations of using NBT is its potential toxicity and side effects, which may affect the interpretation of the experimental results.

Future Directions

There are several future directions for the research on NBT. One of the areas of interest is the development of novel NBT analogs with improved potency and selectivity against 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime and XO. Another area of interest is the investigation of the potential therapeutic applications of NBT in other diseases, such as neurodegenerative diseases and diabetes. Additionally, the elucidation of the molecular mechanism of NBT inhibition of 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime and XO may provide insights into the design of more effective inhibitors.

Synthesis Methods

The synthesis of NBT involves the reaction of 4-nitrobenzaldehyde with O-(4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl) hydroxylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

NBT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. NBT has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of 4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime, which is involved in the production of nitric oxide (NO). NBT also inhibits the activity of XO, which is involved in the production of reactive oxygen species (ROS) that contribute to inflammation and oxidative stress.

properties

IUPAC Name

4-morpholin-4-yl-6-[(E)-(4-nitrophenyl)methylideneamino]oxy-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O4/c15-12-17-13(20-5-7-24-8-6-20)19-14(18-12)25-16-9-10-1-3-11(4-2-10)21(22)23/h1-4,9H,5-8H2,(H2,15,17,18,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLWVMUKDKIWLS-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)ON=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N)O/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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